

UPLC-MS/MS Protocol for Simultaneous Quantification of Antiretrovirals

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Compound Focus: Elvitegravir

CAS No.: 697761-98-1

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Introduction

The complexity of Highly Active Antiretroviral Therapy (HAART), which often combines three or more drugs, necessitates analytical methods that can monitor multiple drug concentrations simultaneously [1]. Therapeutic Drug Monitoring (TDM) is a valuable tool for optimizing antiretroviral therapy, managing drug-drug interactions, and individualizing treatment for special populations [2] [3]. This protocol describes a robust, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of **elvitegravir**, **raltegravir**, **maraviroc**, **etravirine**, **tenofovir**, **boceprevir**, and ten other antiretroviral agents in human plasma [2].

Experimental Methods and Protocols

Chemicals and Reagents

- **Analyte Standards:** Obtain reference standards for all target antiretrovirals (e.g., **elvitegravir**, raltegravir, tenofovir, etravirine, maraviroc, amprenavir, atazanavir, darunavir, efavirenz, indinavir, lopinavir, nevirapine, ritonavir, saquinavir, tipranavir) from certified suppliers [3].
- **Internal Standards:** Use deuterated internal standards for optimal accuracy. Efavirenz-d4 is suitable for most analytes, though other adapted deuterated internal standards can be employed [2] [3].

- **Solvents:** Use HPLC or LC-MS grade methanol, acetonitrile, and water.

Instrumentation and Analytical Conditions

The analysis is performed on a UPLC system coupled to a tandem mass spectrometer equipped with an **electrospray ionization (ESI)** source.

Table 1: UPLC-MS/MS Instrumental Conditions

Parameter	Specification
Chromatography System	UPLC (e.g., Waters ACQUITY, or Sciex ExionLC)
Column	C18 reversed-phase (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm)
Column Temperature	50 °C
Injection Volume	5-10 µL
Mobile Phase A	0.1% Formic acid in water / 2 mM ammonium acetate
Mobile Phase B	Methanol or Acetonitrile
Gradient Elution	Linear gradient from 5% B to 95% B over a short run time
Flow Rate	0.2 - 0.4 mL/min
MS System	Triple Quadrupole (e.g., AB Sciex 5500)
Ionization Mode	ESI positive/negative (switching may be required)
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Sample Preparation Protocol

A simple protein precipitation protocol is sufficient for robust analysis [2].

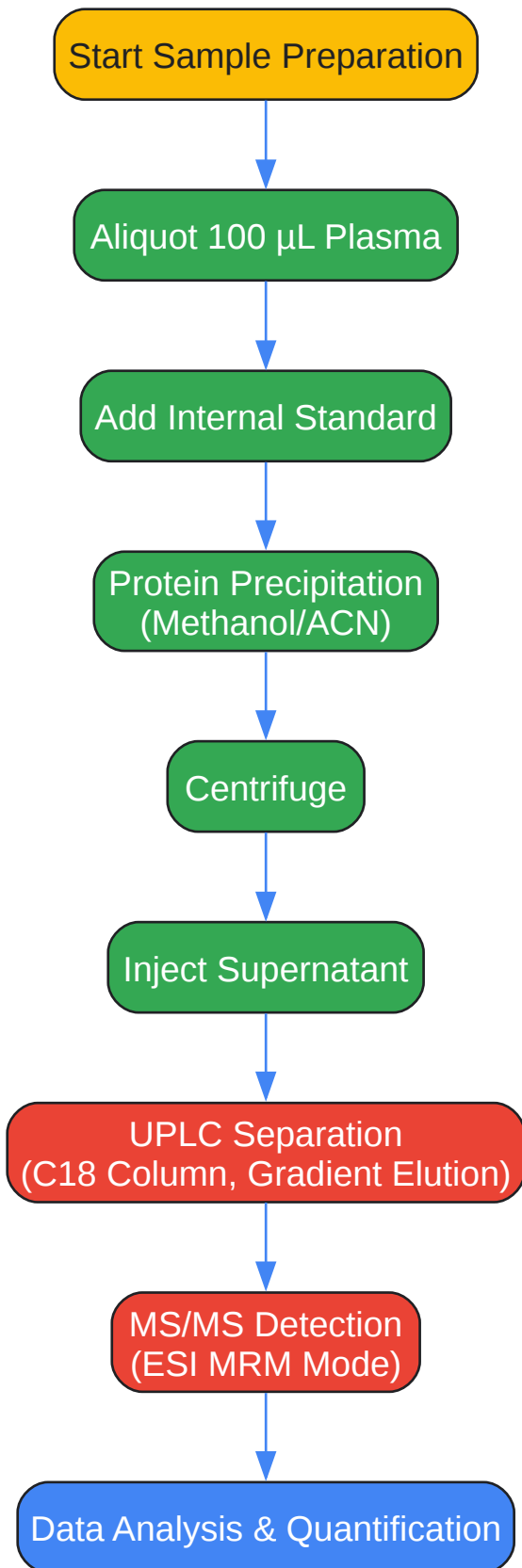
- **Aliquot:** Pipette 100 μL of human plasma sample into a microcentrifuge tube [2].
- **Add Internal Standard:** Add a suitable volume of the working internal standard solution to the plasma [2] [3].
- **Precipitate Proteins:** Add 300 μL of a precipitating solvent (e.g., methanol or a mixture of methanol and acetonitrile). Vortex mix vigorously for 1 minute [2].
- **Centrifuge:** Centrifuge the mixture at high speed (e.g., 13,000 $\times g$) for 5-10 minutes to pellet the precipitated proteins [4].
- **Inject:** Transfer a portion of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis. A typical injection volume is 5-10 μL [4].

MS/MS Method Development and Optimization

For method development, use automated software tools to optimize MS parameters.

- **Ion Mode:** Most antiretrovirals ionize well in **positive ESI mode**. Tenofovir may require negative ion mode, necessitating polarity switching during the run [2] [3].
- **MRM Transitions:** For each analyte, optimize the precursor ion, product ions, and collision energy. Use the most abundant transition for quantification and a second transition for confirmation.
- **Source Parameters:** Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:



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Figure 1: Experimental workflow for the UPLC-MS/MS analysis of antiretrovirals.

Method Validation Data

The described method has been comprehensively validated according to international guidelines for bioanalytical method validation [2] [1].

Table 2: Summary of Validation Parameters and Performance

Validation Parameter	Result	Acceptance Criteria
Linearity	$r^2 > 0.997$ [2]	$r^2 > 0.990$
Intra-assay Precision	RSD < 15% [2]	RSD < 15%
Inter-assay Precision	RSD < 15% [2]	RSD < 15%
Accuracy	Deviation < 15% from target [2]	Within $\pm 15\%$
Lower Limit of Quantification (LLOQ)	Sufficient for TDM [2]	Precision & Accuracy < 20%
Recovery	Satisfactory and consistent [2]	Consistent and reproducible
Matrix Effect	No significant suppression/enhancement observed [2]	RSD < 15%
Carry-over	Not significant [2]	< 20% of LLOQ
Analytical Run Time	4.2 minutes [2]	N/A

Application in Clinical Studies

This validated method is directly applicable for:

- **Routine Therapeutic Drug Monitoring (TDM):** Enables precise measurement of drug concentrations to ensure therapeutic levels and avoid toxicity [2] [3].
- **Pharmacokinetic Studies:** Ideal for drug-drug interaction studies and assessing pharmacokinetic parameters in special populations [1].
- **Adherence Monitoring:** Helps verify patient compliance with complex HAART regimens.

Troubleshooting and Best Practices

- **Carry-over:** Implement a strong needle wash procedure and monitor for carry-over. Modern systems can use **intelligent reflex workflows** to automatically re-inject blanks if carry-over is detected [5].
- **Integration Variability:** For complex data, **AI-powered peak integration tools** can learn from manual adjustments to provide consistent, automated integration in subsequent analyses [5].
- **Method Optimization:** Use software like **MassHunter Optimizer** for automated development and optimization of MRM transitions and source parameters, ensuring maximum sensitivity and robustness [5].

Conclusion

This UPLC-MS/MS protocol provides a **fast, simple, and robust** analytical solution for the simultaneous quantification of a wide panel of antiretroviral drugs, including **Elvitegravir**. The method fulfills all validation criteria required for clinical TDM and pharmacokinetic studies, supporting optimized antiretroviral therapy for people living with HIV [2].

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To cite this document: Smolecule. [# UPLC-MS/MS Protocol for Simultaneous Quantification of Antiretrovirals]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548939#uplc-ms-ms-simultaneous-quantification-elvitegravir-antiretrovirals>]

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